4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide
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Overview
Description
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyano group (-CN) attached to a benzamide core, with a bulky 2,4,4-trimethylpentan-2-yl substituent.
Preparation Methods
The synthesis of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the design and synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bulky 2,4,4-trimethylpentan-2-yl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide include:
4-Amino-N-(2,4,4-trimethylpentan-2-yl)benzamide: Differing by the presence of an amino group instead of a cyano group.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: Featuring a phenoxyacetic acid moiety instead of a benzamide core
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
860682-30-0 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O/c1-15(2,3)11-16(4,5)18-14(19)13-8-6-12(10-17)7-9-13/h6-9H,11H2,1-5H3,(H,18,19) |
InChI Key |
MGZQNPJFHHDXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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